![molecular formula C16H13N5O2S2 B2980333 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 894989-04-9](/img/structure/B2980333.png)
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
“N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide” is a compound that has been mentioned in the context of medicinal applications . It is related to the field of medicines and has been associated with the preparation of medicaments for preventing or treating pulmonary inflammation and lung cancer .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide” include a molecular weight of 281.32 . It is a solid at ambient temperature . The boiling point is 200-201 .Scientific Research Applications
Anticancer Activity
The triazolopyridazine scaffold present in this compound has been associated with anticancer properties . Research indicates that derivatives of triazolothiadiazine, which share a similar core structure, exhibit cytotoxic activity against various cancer cell lines . This suggests that our compound could be explored for its potential to inhibit the growth of cancer cells, particularly in the development of targeted cancer therapies.
Antimicrobial and Antifungal Applications
Compounds with the triazole moiety, such as our compound, are known to bind effectively with enzymes and receptors in biological systems, displaying significant antimicrobial and antifungal activities . This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Analgesic and Anti-inflammatory Uses
The triazolothiadiazine derivatives are also recognized for their analgesic and anti-inflammatory effects . This compound could be part of research into new pain relief medications or anti-inflammatory drugs, providing an alternative to current treatments with fewer side effects.
Antioxidant Properties
The structural complexity of triazolopyridazine derivatives lends itself to antioxidant properties . These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing related diseases. This application could lead to the development of novel antioxidant supplements or therapeutics.
Enzyme Inhibition
This compound could serve as a lead structure for the development of various enzyme inhibitors . It may inhibit enzymes like carbonic anhydrase, cholinesterase, and others, which are therapeutic targets for conditions such as glaucoma, Alzheimer’s disease, and obesity.
Antiviral and Antitubercular Potential
The triazole core is associated with antiviral and antitubercular activities . Research into this compound could contribute to the creation of new treatments for viral infections and tuberculosis, addressing the need for more effective drugs against these global health challenges.
Safety and Hazards
Mechanism of Action
1,2,4-Triazoles and their derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can act as inhibitors for various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
The mode of action of these compounds often involves interactions with different target receptors, leading to specific biochemical effects. The exact targets and mode of action can vary widely depending on the specific structure and functional groups present in the compound .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can also vary depending on the specific structure of the compound. Factors such as solubility, stability, and permeability can influence the bioavailability of the compound .
The action of these compounds can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound .
properties
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-11-17-18-15-8-7-14(19-21(11)15)12-4-2-5-13(10-12)20-25(22,23)16-6-3-9-24-16/h2-10,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMPSDYVDHLWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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